2,4-Dimethyl-2-pentenenitrile, (Z)-

Description

BenchChem offers high-quality 2,4-Dimethyl-2-pentenenitrile, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-2-pentenenitrile, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

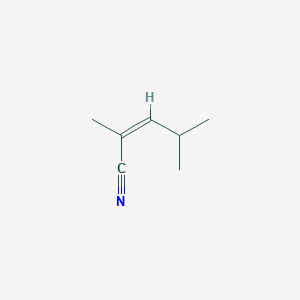

Structure

3D Structure

Properties

CAS No. |

19124-17-5 |

|---|---|

Molecular Formula |

C7H11N |

Molecular Weight |

109.17 g/mol |

IUPAC Name |

(Z)-2,4-dimethylpent-2-enenitrile |

InChI |

InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h4,6H,1-3H3/b7-4- |

InChI Key |

BDAQROGLFIAJKL-DAXSKMNVSA-N |

Isomeric SMILES |

CC(C)/C=C(/C)\C#N |

Canonical SMILES |

CC(C)C=C(C)C#N |

Origin of Product |

United States |

Contextualization Within the Class of Unsaturated Nitriles

(Z)-2,4-Dimethyl-2-pentenenitrile is a member of the α,β-unsaturated nitrile class of organic compounds. fiveable.me This classification signifies that the nitrile group (-C≡N) is in conjugation with a carbon-carbon double bond (alkene). fiveable.me This structural feature allows for the delocalization of pi-electrons across the functional groups, which imparts unique reactivity to these molecules. fiveable.me

Unsaturated nitriles are recognized as valuable intermediates in organic synthesis. ontosight.ainumberanalytics.com The cyano group is highly versatile and can be chemically transformed into a wide range of other functional groups, including primary amines, amides, and carboxylic acids. ontosight.ainewworldencyclopedia.org This versatility makes unsaturated nitriles important building blocks for producing more complex molecules, such as those found in pharmaceuticals and agrochemicals. ontosight.ainumberanalytics.com

However, the reactivity of α,β-unsaturated nitriles can be complex. While they can undergo various reactions like nucleophilic additions and cycloadditions, their behavior is distinct from the more commonly studied α,β-unsaturated carbonyl compounds. fiveable.meacs.org Many conventional nucleophiles that readily react with unsaturated carbonyls are unreactive with α,β-unsaturated nitriles, and their conjugate addition reactions have been described as challenging. acs.org This has made the development of selective and efficient reactions for this class, such as catalytic hydrogenations and conjugate additions, an active area of chemical research. acs.orgresearchgate.net

Significance of Z Configuration and Stereochemical Aspects in Chemical Research

The "(Z)-" notation in the name (Z)-2,4-Dimethyl-2-pentenenitrile is a stereochemical descriptor that specifies the three-dimensional arrangement of atoms around the molecule's double bond. wikipedia.org This is a form of stereoisomerism, which occurs in alkenes because the carbon-carbon double bond restricts rotation, leading to fixed spatial arrangements of the attached groups. studymind.co.uk

The E/Z notation system is the standard method designated by the International Union of Pure and Applied Chemistry (IUPAC) to unambiguously describe the stereochemistry of double bonds, particularly those with three or four different substituents (trisubstituted or tetrasubstituted). wikipedia.orgscience-revision.co.uk The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.ukscience-revision.co.uk According to these rules, a priority is assigned to each of the two groups attached to each carbon of the double bond. The primary factor in assigning priority is the atomic number of the atom directly bonded to the double bond carbon; a higher atomic number gets higher priority. science-revision.co.ukdocbrown.info

Z-configuration : If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z), from the German word zusammen, meaning "together". wikipedia.org

E-configuration : If the two higher-priority groups are on opposite sides of the double bond, the configuration is (E), from entgegen, meaning "opposite". wikipedia.org

The stereochemical configuration is a critical aspect of a molecule's identity because it profoundly influences its physical and chemical properties. studymind.co.uk Isomers like the (Z) and (E) forms of a compound are distinct molecules with different shapes, which can lead to differences in reactivity, stability, and interactions with other molecules, including biological receptors. studymind.co.uk Therefore, the precise description of stereochemistry is fundamental in chemical synthesis, materials science, and drug discovery. numberanalytics.com

Historical Development of Research on Substituted Pentenenitriles

Direct Synthesis Approaches to Unsaturated Nitriles

Direct methods for synthesizing unsaturated nitriles often provide the most efficient pathways to the target molecule. These approaches include the careful design of starting materials, the use of nucleophilic substitution, controlled hydrocyanation reactions, and specialized catalytic systems.

Rational Design of Precursors for 2,4-Dimethyl-2-pentenenitrile Synthesis

The logical design of precursor molecules is fundamental to a successful synthesis. For (Z)-2,4-dimethyl-2-pentenenitrile, a key precursor would be an appropriately substituted carbonyl compound or an alkene that can be stereoselectively converted to the desired nitrile. The selection of the precursor dictates the subsequent reaction pathway, whether it be a condensation reaction, a hydrocyanation, or another transformation. The structure of the precursor must contain the 2,4-dimethylpentyl framework and a functional group that can be efficiently converted into a nitrile group while controlling the stereochemistry of the double bond.

Nucleophilic Substitution Reactions in Alkenenitrile Formation

Nucleophilic substitution is a foundational method for introducing the nitrile group. savemyexams.com Typically, this involves the reaction of a suitable alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.ukchemrevise.org In the context of synthesizing (Z)-2,4-dimethyl-2-pentenenitrile, a precursor such as a (Z)-2-halo-2,4-dimethylpentene would be required. The reaction proceeds via an SN2 mechanism for primary and secondary halides, where the cyanide ion acts as the nucleophile, displacing the halide. chemguide.co.ukyoutube.com The choice of solvent is critical; an ethanolic solution is often used to avoid the formation of alcohol byproducts that can occur in the presence of water. chemguide.co.uk

Table 1: Nucleophilic Substitution for Nitrile Synthesis

| Reactant | Reagent | Conditions | Product | Mechanism |

|---|---|---|---|---|

| Halogenoalkane | KCN in ethanol/water | Heat under reflux | Nitrile | Nucleophilic Substitution |

| Bromoethane | KCN in ethanol | Heat under reflux | Propanenitrile | SN2 |

| tert-Butyl bromide | KCN in ethanol | Heat under reflux | 2-methylpropanenitrile | SN1 |

This table illustrates the general conditions and mechanisms for nucleophilic substitution reactions to form nitriles.

Targeted Hydrocyanation Reactions and Control of Regio- and Stereoselectivity

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond, is a direct route to nitriles. wikipedia.org However, due to the high toxicity of HCN, alternative reagents like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide are often employed. bohrium.comresearchgate.net The key challenge in the synthesis of (Z)-2,4-dimethyl-2-pentenenitrile via hydrocyanation lies in controlling the regio- and stereoselectivity of the addition to a suitable alkyne or allene (B1206475) precursor. beilstein-journals.orgnih.govresearchgate.net

For instance, the hydrocyanation of a terminal alkyne can be catalyzed by transition metal complexes, such as those of nickel or rhodium, to yield either the Markovnikov or anti-Markovnikov addition product. bohrium.comnih.gov The choice of ligand on the metal catalyst is crucial in directing the stereochemical outcome, potentially favoring the formation of the (Z)-isomer. researchgate.net Recent advancements have shown that copper-catalyzed hydroalumination of allenes followed by cyanation can produce β,γ-unsaturated nitriles with excellent E-selectivity. beilstein-journals.orgnih.gov Achieving the desired Z-configuration for 2,4-dimethyl-2-pentenenitrile would require careful selection of the catalyst and reaction conditions.

Table 2: Examples of Regio- and Stereoselective Hydrocyanation

| Substrate | Catalyst System | Product Type | Selectivity |

|---|---|---|---|

| Terminal Alkynes | TpRh(COD)/dppf | Anti-Markovnikov Alkenyl Nitriles | High E-selectivity |

| Terminal Alkynes | Ni(acac)2/Mn | Markovnikov Alkenyl Nitriles | Moderate to good yields |

| Allenes | IPrCuCl/DIBAL-H, then TsCN | β,γ-Unsaturated Nitriles | >98% Regioselectivity, >98% E-selectivity |

This table highlights different catalytic systems and their effectiveness in controlling the outcome of hydrocyanation reactions. bohrium.combeilstein-journals.orgnih.gov

Specialized Catalytic Protocols for Nitrile Synthesis

Beyond hydrocyanation, other specialized catalytic methods have been developed for the synthesis of unsaturated nitriles. One such method is the nitroxidation of alkenes or alkanes, which utilizes nitric oxide (NO) in the presence of a catalyst to introduce a nitrile group. rsc.orgrsc.org For example, Pt-Sn/SiO2 catalysts have shown good selectivity in producing methacrylonitrile (B127562) from isobutene and NO. rsc.orgrsc.org This approach, while powerful, would require a specific precursor that could be selectively converted to (Z)-2,4-dimethyl-2-pentenenitrile.

Another innovative strategy involves the copper-catalyzed cross-dehydrogenative coupling of unactivated olefins with alkyl nitriles. nih.gov This method generates γ,δ-unsaturated nitriles, which differs from the α,β-unsaturation in the target molecule. However, it demonstrates the ongoing development of novel catalytic approaches for nitrile synthesis.

Convergent and Divergent Synthetic Routes

In addition to direct synthesis, (Z)-2,4-dimethyl-2-pentenenitrile can potentially be prepared through the modification of closely related molecules.

Derivatization from Related Alkenes or Nitriles

A plausible synthetic route involves starting with a pre-existing alkene or nitrile and modifying it to achieve the desired structure. For instance, an alkene with the correct carbon skeleton, 2,4-dimethyl-1-pentene, could undergo a series of reactions to introduce the nitrile group at the 2-position with the desired (Z)-stereochemistry. This might involve an initial hydroboration-oxidation to form an alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with a cyanide salt.

Alternatively, a related nitrile, such as 2,4-dimethylpentanenitrile, could be subjected to dehydrogenation to introduce the double bond. Controlling the position and stereochemistry of the resulting double bond would be a significant challenge. Another approach could be the isomerization of a different unsaturated nitrile isomer, such as (E)-2,4-dimethyl-2-pentenenitrile or 2,4-dimethyl-3-pentenenitrile, to the desired (Z)-isomer under specific catalytic conditions. amazonaws.com The success of such a strategy would depend on the relative thermodynamic stabilities of the isomers and the availability of a suitable catalyst to facilitate the isomerization.

Electrochemical methods have also emerged for the functionalization of alkenes, including azidocyanation via a 1,4-nitrile migration, which provides access to 1,2-azidonitriles. rsc.orgrsc.org While this specific reaction does not directly yield the target compound, it illustrates the potential of electrochemical synthesis in nitrile chemistry.

Isomerization-Mediated Synthetic Pathways

The synthesis of the specific stereoisomer, (Z)-2,4-Dimethyl-2-pentenenitrile, through isomerization-mediated pathways is not extensively documented in dedicated research literature. General strategies for the synthesis of α,β-unsaturated nitriles can sometimes lead to mixtures of (E) and (Z) isomers, as well as other regioisomers. The separation of these isomers can be achieved through methods such as preparative gas chromatography. For instance, (Z)-2,4-dimethyl-2-pentenenitrile has been isolated from a mixture that also contained 2,4-dimethyl-3-pentenenitrile, suggesting that isomerization can occur during synthetic procedures. amazonaws.com

Catalytic cross-metathesis has also emerged as a powerful tool for the stereocontrolled synthesis of trisubstituted alkenyl nitriles, offering a potential, albeit not isomerization-mediated, route to the (Z)-isomer. nih.gov

Due to the limited specific research on the isomerization-mediated synthesis of (Z)-2,4-Dimethyl-2-pentenenitrile, a detailed data table of research findings cannot be provided at this time.

Reactions Involving the Carbon-Carbon Double Bond

The presence of the C=C double bond in the pentenenitrile framework allows for various addition reactions, including hydrogenation, electrophilic and radical additions, and cycloadditions.

Catalytic Hydrogenation and Chemo/Stereoselectivity

The catalytic hydrogenation of pentenenitriles, which contain both a carbon-carbon double bond and a nitrile group, presents a challenge in chemoselectivity. researchgate.net The goal is often the selective reduction of one functional group while leaving the other intact. The relative position and substitution of the double bond in relation to the nitrile group are critical factors in determining the outcome of the hydrogenation. researchgate.netlookchem.com

In conjugated systems, the activated double bond is typically hydrogenated before the nitrile. researchgate.net For instance, the hydrogenation of unsaturated nitriles over catalysts like Raney cobalt or nickel can lead to the corresponding saturated nitrile. researchgate.netlookchem.com The choice of catalyst and reaction conditions significantly influences the selectivity. Cr-doped Raney cobalt has shown to be particularly suitable for the chemoselective hydrogenation of unsaturated nitriles to unsaturated amines, whereas Raney nickel catalysts tend to be less selective due to their higher activity in C=C bond hydrogenation. lookchem.com

Furthermore, the stereochemistry of the hydrogenation product can be influenced by the catalyst and reaction conditions. For example, certain hydrogenation methods can lead to the formation of the thermodynamically more stable trans-isomer from a cyclic alkene precursor. nih.gov While specific studies on the stereoselective hydrogenation of (Z)-2,4-dimethyl-2-pentenenitrile are not extensively detailed in the provided results, the general principles of chemo- and stereoselectivity in unsaturated nitrile hydrogenation are well-established. researchgate.netnih.gov

| Factor | Influence on Selectivity |

| Catalyst | Raney cobalt (especially Cr-doped) favors unsaturated amine formation; Raney nickel is less selective. lookchem.com |

| Double Bond Position | Non-conjugated double bonds are more selectively hydrogenated to unsaturated amines. lookchem.com |

| Double Bond Substitution | Increased substitution at the C=C bond enhances selectivity for unsaturated amines. lookchem.com |

| Reaction Conditions | Can be tuned to favor hydrogenation of either the C=C bond or the nitrile group. |

Electrophilic and Radical Additions to the Pentenenitrile Framework

The double bond in the pentenenitrile framework is susceptible to both electrophilic and radical additions. In the context of the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction, cyanide anion can act as a nucleophile, adding to the radical cation of an alkene. cdnsciencepub.com This type of reaction can lead to the formation of new carbon-carbon bonds. cdnsciencepub.com

Radical-mediated intramolecular translocation of the cyano group is another significant reaction pathway. mdpi.compreprints.org This process typically involves the addition of an in-situ generated carbon-centered radical to the nitrile's triple bond, followed by the cleavage of the resulting cyclic iminyl radical. mdpi.compreprints.org This relocates the cyano group and generates a more stable carbon radical, which can then undergo further reactions. mdpi.compreprints.org The initial radical can be generated through various methods, including radical addition to the π system. preprints.org

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions and reductions.

Nucleophilic Additions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. snnu.edu.cn This reactivity is fundamental to many transformations of nitriles. For example, the reaction of nitriles with organometallic reagents or other nucleophiles can lead to the formation of ketones after hydrolysis.

The search results describe the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction where cyanide anion adds to a radical cation. cdnsciencepub.com Although this primarily involves the double bond, it highlights the role of cyanide as a nucleophile. cdnsciencepub.com Additionally, the intramolecular translocation of the cyano group involves the addition of a carbon radical to the nitrile triple bond. mdpi.compreprints.org

Reduction Pathways Leading to Amines and Other Derivatives

The reduction of nitriles is a common and important transformation, typically yielding primary amines. ontosight.aiyoutube.com This can be achieved using various reducing agents. youtube.com

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium, nickel, or cobalt. youtube.comgoogle.com It is an economically viable method for producing primary amines. youtube.com For example, reacting an alkyl ether nitrile with hydrogen in the presence of a Raney-Cobalt catalyst at elevated temperatures can produce the corresponding amine. google.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. youtube.com The reaction proceeds through an imine intermediate which is then further reduced.

Borane-Tetrahydrofuran (BH₃-THF): This reagent can also be used to reduce nitriles to amines. youtube.com

The choice of reducing agent can be crucial for achieving selectivity in molecules with multiple reducible functional groups. organic-chemistry.org For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) can reduce a variety of nitriles to primary amines, even in the presence of unconjugated alkenes and alkynes. organic-chemistry.org

| Reducing Agent | Description |

| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes H₂ gas with catalysts like Pd, Ni, or Co. Economical for industrial applications. youtube.comgoogle.com |

| Lithium Aluminum Hydride (LiAlH₄) | A strong and effective reducing agent for converting nitriles to primary amines. youtube.com |

| Borane-Tetrahydrofuran (BH₃-THF) | A useful reagent for the reduction of nitriles. youtube.com |

| Diisopropylaminoborane/LiBH₄ | Offers good selectivity for nitrile reduction in the presence of other reducible groups. organic-chemistry.org |

Stereochemical Dynamics: Isomerization and Configurational Stability

The presence of a double bond in 2,4-dimethyl-2-pentenenitrile gives rise to (Z) and (E) stereoisomers. The (Z)-isomer, where the higher priority groups are on the same side of the double bond, and the (E)-isomer, where they are on opposite sides, can exhibit different physical and chemical properties. ontosight.ainih.gov The interconversion between these isomers, known as isomerization, is a key aspect of the compound's stereochemical dynamics.

The configurational stability of the (Z)-isomer is not absolute and can be influenced by various factors, including heat, light, and the presence of catalysts. google.com Isomerization processes for related pentenenitriles are of industrial importance, for example, in the production of adiponitrile, a precursor to nylon. google.comjustia.com These processes often employ transition metal catalysts, such as nickel complexes, to facilitate the migration of the double bond. google.comresearchgate.net

While specific studies on the isomerization of (Z)-2,4-dimethyl-2-pentenenitrile are not detailed in the readily available literature, the general principles of alkene isomerization apply. The stability of the (Z) versus the (E) isomer is determined by the steric interactions between the substituent groups. In the case of 2,4-dimethyl-2-pentenenitrile, the relative stabilities of the (Z) and (E) isomers would depend on the steric strain between the methyl group at the 2-position and the isobutyl group at the 3-position.

The table below summarizes the isomeric forms of 2,4-dimethyl-2-pentenenitrile.

| Isomer | Systematic Name | CAS Number |

| (Z)-Isomer | (2Z)-2,4-dimethylpent-2-enenitrile | Not available |

| (E)-Isomer | (2E)-2,4-dimethylpent-2-enenitrile | 19124-18-6 nih.gov |

It is plausible that under thermal or catalytic conditions, an equilibrium mixture of the (Z) and (E) isomers could be formed. The ratio of isomers at equilibrium would be determined by their relative thermodynamic stabilities. Photochemical conditions can also be employed to induce isomerization, sometimes favoring the formation of the less stable isomer. cdnsciencepub.com The study of such isomerization processes is crucial for controlling the stereochemical outcome of reactions involving this compound and for isolating the desired isomer for specific applications.

Mechanistic Elucidation of Reactions Involving Z 2,4 Dimethyl 2 Pentenenitrile

Experimental Mechanistic Studies: Kinetic Isotope Effects and Intermediate Trapping

Experimental studies are paramount in validating proposed reaction mechanisms. Techniques such as kinetic isotope effect (KIE) measurements and intermediate trapping provide direct evidence for the involvement of specific atoms and the existence of transient species during a reaction.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool used to determine the mechanism of a reaction by observing the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. wikipedia.org This change is most significant when the mass of the atom is substantially altered, such as replacing hydrogen with deuterium. wikipedia.org The magnitude of the KIE can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orgutdallas.edu

In the context of reactions involving nitriles, deuteration studies have been employed to gain mechanistic insights. For instance, in the hydrogenation of pentenenitriles over supported-nickel catalysts, deuteration studies suggested that the reaction proceeds through a cyclic intermediate. researchgate.net While specific KIE data for (Z)-2,4-dimethyl-2-pentenenitrile is not extensively reported, the principles of KIE can be applied to understand its reactions. For example, a primary KIE would be expected if a C-H bond at a position involved in the rate-determining step is broken. Secondary KIEs can distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

Intermediate Trapping: This technique involves the use of a trapping agent to capture a short-lived intermediate, thereby providing evidence for its existence. In the context of nitrile chemistry, radical-mediated reactions often involve complex pathways with transient radical intermediates. For example, in radical-mediated intramolecular cyano-group migration, the proposed mechanism involves the addition of a carbon-centered radical to the nitrile triple bond, forming a cyclic iminyl radical intermediate. mdpi.com This intermediate then undergoes β-scission to rearrange the cyano group. mdpi.com While not specific to (Z)-2,4-dimethyl-2-pentenenitrile, these studies highlight the types of intermediates that could be involved in its reactions and the methods used to detect them.

| Experimental Technique | Information Gained | Relevance to (Z)-2,4-Dimethyl-2-pentenenitrile |

| Kinetic Isotope Effect (KIE) | Elucidates bond-breaking/forming in the rate-determining step. wikipedia.orgutdallas.edu | Can determine the role of specific C-H bonds in reactions like hydrogenation or isomerization. |

| Intermediate Trapping | Provides evidence for the existence of short-lived intermediates. | Can confirm the presence of radical or ionic intermediates in addition or rearrangement reactions. |

Computational Mechanistic Studies: Transition State Theory and Reaction Pathway Analysis

Computational chemistry offers a powerful lens to inspect the intricate details of reaction mechanisms that are often inaccessible through experimental means alone.

Transition State Theory: This theory explains reaction rates by assuming a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.orglibretexts.org The transition state represents the energy maximum along the reaction coordinate, a fleeting arrangement of atoms that is neither reactant nor product. wikipedia.orgmasterorganicchemistry.com By calculating the energy of this transition state, chemists can predict the activation energy and, consequently, the rate of a reaction. libretexts.orgmasterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT), are frequently used to locate and characterize transition state structures. acs.orgacs.org

Reaction Pathway Analysis: Computational studies allow for the mapping of the entire potential energy surface of a reaction. wikipedia.org This "map" details the energy of the system as a function of the geometric arrangement of the atoms, revealing the most likely path from reactants to products. This analysis can identify intermediates, which are stable but short-lived species existing in energy minima along the reaction coordinate, and transition states that connect them. masterorganicchemistry.com For instance, in the nickel-catalyzed hydrocyanation of butadiene, DFT calculations were used to propose a detailed mechanism involving various intermediates and transition states, explaining the observed product selectivity. mdpi.com Similar computational approaches could be applied to the reactions of (Z)-2,4-dimethyl-2-pentenenitrile to understand, for example, the regioselectivity of addition reactions or the mechanism of isomerization.

| Computational Method | Key Concepts | Application to (Z)-2,4-Dimethyl-2-pentenenitrile |

| Transition State Theory | Activated Complex, Quasi-equilibrium, Activation Energy wikipedia.orglibretexts.org | Predict reaction rates and understand the energetic barriers for reactions like cycloadditions or rearrangements. |

| Reaction Pathway Analysis | Potential Energy Surface, Intermediates, Transition States wikipedia.orgmasterorganicchemistry.com | Map out the step-by-step mechanism of complex reactions, identifying all transient species and energy changes. |

Catalytic Reaction Mechanisms: Role of Metal Complexes and Ligands

Catalysis is central to many chemical transformations of nitriles. The catalyst, often a metal complex, provides an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.

Role of Metal Complexes: Transition metal complexes are widely used as catalysts in reactions involving nitriles. researchgate.net Metals like nickel, palladium, rhodium, and ruthenium play a crucial role in activating the reactants. researchgate.netrug.nlchinesechemsoc.org For example, in the hydrocyanation of butadiene to form adiponitrile, a key precursor to nylon, nickel catalysts are employed. mdpi.comchinesechemsoc.orgtue.nl The mechanism involves the coordination of the alkene and hydrogen cyanide to the nickel center, followed by a series of steps including oxidative addition and reductive elimination. mdpi.com Similarly, ruthenium and manganese pincer complexes have been used in the oxa-Michael addition to unsaturated nitriles. rug.nl

Role of Ligands: The ligands attached to the metal center are not mere spectators; they play a critical role in tuning the catalyst's activity and selectivity. chinesechemsoc.org The steric and electronic properties of ligands can influence the coordination of substrates, the stability of intermediates, and the energy of transition states. acs.org For instance, in the nickel-catalyzed hydrocyanation of butadiene, the choice of phosphite (B83602) or phosphine (B1218219) ligands dramatically affects the ratio of linear to branched nitrile products. mdpi.com The use of chiral ligands can also induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer of a chiral product. rug.nl In the context of (Z)-2,4-dimethyl-2-pentenenitrile, the selection of appropriate metal complexes and ligands would be crucial for achieving high efficiency and selectivity in its catalytic transformations.

| Catalyst Component | Function | Examples in Nitrile Chemistry |

| Metal Center (e.g., Ni, Ru, Pd) | Activates reactants, provides a scaffold for the reaction. researchgate.net | Nickel in hydrocyanation, mdpi.comchinesechemsoc.org Ruthenium in oxa-Michael additions. rug.nl |

| Ligands (e.g., phosphines, N-heterocyclic carbenes) | Tunes catalyst activity and selectivity through steric and electronic effects. chinesechemsoc.orgacs.org | Phosphite ligands controlling regioselectivity in hydrocyanation, mdpi.com Chiral PNP pincer ligands for asymmetric catalysis. rug.nl |

Advanced Spectroscopic Characterization for Research on Z 2,4 Dimethyl 2 Pentenenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Structure and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules like (Z)-2,4-Dimethyl-2-pentenenitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (Z)-2,4-dimethyl-2-pentenenitrile, a characteristic signal for the vinyl proton appears as a doublet at approximately 5.25 ppm with a coupling constant (J) of 9.9 Hz. amazonaws.com Another key signal is a multiplet observed around 2.71 ppm, corresponding to the methine proton. amazonaws.com The chemical shifts and coupling patterns are crucial for confirming the (Z)-stereochemistry of the double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For nitriles, the carbon of the cyano group (C≡N) typically absorbs in the range of 115-130 δ. libretexts.org The sp² hybridized carbons of the double bond are expected to resonate between 110 and 220 δ. libretexts.org Specifically for (Z)-2,4-dimethyl-2-pentenenitrile, the vinyl quaternary carbon would appear around 147-149 ppm, while the vinyl methylene (B1212753) carbon would be observed near 113 ppm. cdnsciencepub.com The remaining sp³ hybridized carbons of the methyl and methine groups will appear at higher fields (further upfield). libretexts.org The symmetry of the molecule influences the number of distinct signals observed. docbrown.info

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. longdom.orgwikipedia.org For (Z)-2,4-dimethyl-2-pentenenitrile, a cross-peak between the vinyl proton and the methine proton would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the vinyl proton signal would show a correlation to the vinyl carbon signal, and the methyl proton signals would correlate to their respective methyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is particularly useful for determining stereochemistry by identifying protons that are close in space. ipb.pt For (Z)-2,4-dimethyl-2-pentenenitrile, a NOESY experiment would show a correlation between the vinyl proton and the methyl group on the same side of the double bond, providing definitive proof of the (Z)-configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-2,4-Dimethyl-2-pentenenitrile

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CN) | - | ~115-130 |

| C2 (=C) | - | ~147-149 |

| C3 (CH) | ~5.25 (d, J=9.9 Hz) | ~113 |

| C4 (CH) | ~2.71 (m) | ~25-35 |

| C5 (CH₃) | (Varies) | (Varies) |

| C6 (CH₃) | (Varies) | (Varies) |

| C7 (CH₃) | (Varies) | (Varies) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The values presented are approximate based on literature for similar structures.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. openstax.org

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a nitrile is the strong absorption band corresponding to the C≡N stretching vibration. openstax.org This peak typically appears in the range of 2220-2260 cm⁻¹. openstax.org For conjugated nitriles like (Z)-2,4-dimethyl-2-pentenenitrile, this absorption is expected to be found near 2230 cm⁻¹. libretexts.org The presence of a C=C double bond will also give rise to a stretching vibration, typically in the region of 1640-1680 cm⁻¹. The exact position can be influenced by substitution. Other characteristic absorptions include C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=C stretching vibrations are also active in the Raman spectrum and can be used for identification. Raman spectroscopy can be particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for (Z)-2,4-Dimethyl-2-pentenenitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220-2260 (strong) |

| C=C | Stretch | 1640-1680 (medium) |

| C-H (sp²) | Stretch | 3000-3100 |

| C-H (sp³) | Stretch | 2850-3000 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the specific molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. fiveable.me

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of (Z)-2,4-dimethyl-2-pentenenitrile, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.17 g/mol ). nih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitriles can involve the loss of small molecules or radicals.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the exact molecular formula. rug.nlwiley-vch.de For C₇H₁₁N, the calculated exact mass is 109.0891. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Gas-Phase Rotational and Microwave Spectroscopy for Precise Molecular Structure and Conformations

Gas-phase rotational and microwave spectroscopy are powerful techniques for determining the precise three-dimensional structure of molecules in the gas phase. researchgate.net These methods measure the rotational transitions of molecules, which are highly sensitive to the moments of inertia and, therefore, the geometric arrangement of the atoms.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule.

Electronic Absorption Spectroscopy (UV-Vis): (Z)-2,4-Dimethyl-2-pentenenitrile, being an α,β-unsaturated nitrile, is expected to exhibit electronic transitions in the ultraviolet (UV) region. The conjugation between the C=C double bond and the C≡N triple bond leads to a π → π* transition. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the substituents present.

Electronic Emission Spectroscopy (Fluorescence): While not all organic molecules are fluorescent, those with conjugated π systems can sometimes exhibit fluorescence upon excitation with UV light. researchgate.net The emission spectrum, if observable, would provide information about the energy of the excited state and can be sensitive to the molecule's environment. researchgate.net The fluorescence properties of (Z)-2,4-dimethyl-2-pentenenitrile would depend on the efficiency of radiative decay from its excited state versus non-radiative decay processes.

Computational and Theoretical Chemistry of Z 2,4 Dimethyl 2 Pentenenitrile

Electronic Structure Calculations: Ab Initio and Density Functional Theory (DFT) Studies

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are powerful tools for this purpose, providing detailed information about electron distribution and energy levels. nih.gov

Ab initio methods are based on first principles of quantum mechanics, without the inclusion of empirical parameters. These calculations, while computationally intensive, can offer highly accurate results for molecular properties. acs.org For a molecule like (Z)-2,4-dimethyl-2-pentenenitrile, ab initio calculations could be employed to determine its ground-state energy, ionization potential, and electron affinity.

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT studies can elucidate the electronic band structure, density of states, and vibrational frequencies of (Z)-2,4-dimethyl-2-pentenenitrile. nih.gov Such calculations are instrumental in interpreting experimental data, for instance, by assigning peaks in infrared and Raman spectra to specific vibrational modes of the molecule. While specific DFT studies focused solely on (Z)-2,4-dimethyl-2-pentenenitrile are not extensively documented in publicly available literature, the principles of DFT are routinely applied to similar organic nitriles to understand their structural and electronic properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a dynamic picture of molecular motion and intermolecular interactions. mdpi.comrsc.org For (Z)-2,4-dimethyl-2-pentenenitrile, MD simulations could be used to investigate its behavior in different solvents or as part of a larger chemical system, revealing information about its diffusion, orientation, and interactions with surrounding molecules.

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. mdpi.com The (Z)-2,4-dimethyl-2-pentenenitrile molecule possesses several rotatable single bonds, leading to various possible conformers. A theoretical conformational analysis would involve mapping the potential energy surface as a function of the torsion angles of these bonds. mdpi.com The most stable conformations correspond to minima on this energy surface. For instance, the rotation around the C3-C4 bond would be a key area of study to determine the preferred spatial arrangement of the isopropyl group relative to the rest of the molecule. Quantum chemical calculations can be used to determine the relative energies of these different conformers, identifying the most populated states under given conditions. mdpi.com

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's structure and electronic properties. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity or physical properties of chemical compounds. researchgate.net

For (Z)-2,4-dimethyl-2-pentenenitrile, key descriptors can be computed to predict its reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net Other important descriptors include the molecular weight, polar surface area (which influences membrane permeability), and the octanol-water partition coefficient (LogP), a measure of hydrophobicity.

Below is a table of computed properties for both the (Z) and (E) isomers of 2,4-dimethyl-2-pentenenitrile, which serve as quantum chemical descriptors.

| Property | (Z)-2,4-Dimethyl-2-pentenenitrile | (E)-2,4-Dimethyl-2-pentenenitrile | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₁N | C₇H₁₁N | ncats.ionih.gov |

| Molecular Weight | 109.17 g/mol | 109.17 g/mol | ncats.ionih.gov |

| XLogP3 | 1.9 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | 1 | nih.gov |

| Rotatable Bond Count | 2 | 2 | nih.gov |

| Exact Mass | 109.089149355 Da | 109.089149355 Da | nih.gov |

| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų | nih.gov |

| Heavy Atom Count | 8 | 8 | nih.gov |

These descriptors suggest that both isomers have similar physicochemical properties, although their reactivity and biological interactions could differ due to their different spatial arrangements.

Stereochemical Modeling and Prediction of Z/E Isomer Ratios

The presence of a carbon-carbon double bond in 2,4-dimethyl-2-pentenenitrile gives rise to Z/E (cis/trans) isomerism. docbrown.info The (Z) isomer, or Zusammen, has the higher priority groups on the same side of the double bond, while the (E) isomer, or Entgegen, has them on opposite sides. libretexts.org The priority of the substituent groups is determined by the Cahn-Ingold-Prelog (CIP) rules. masterorganicchemistry.com For 2,4-dimethyl-2-pentenenitrile, at the C2 position, the nitrile group (-CN) has a higher priority than the methyl group (-CH₃). At the C3 position, the isopropyl group (-CH(CH₃)₂) has a higher priority than the hydrogen atom. In the (Z) isomer, the nitrile and isopropyl groups are on the same side of the double bond.

Stereochemical modeling can be employed to predict the thermodynamic stability of the Z and E isomers. By calculating the ground-state energies of both isomers using methods like DFT, one can predict their relative abundance at thermodynamic equilibrium. The isomer with the lower energy will be the more stable and thus more abundant form.

Applications in Advanced Organic Synthesis and Materials Science

(Z)-2,4-Dimethyl-2-pentenenitrile as a Key Intermediate in Multi-Step Syntheses

As a key intermediate, (Z)-2,4-Dimethyl-2-pentenenitrile offers two primary reactive sites: the α,β-unsaturated system and the cyano group. The conjugated system is susceptible to nucleophilic attack through Michael addition, while the nitrile group can undergo hydrolysis to form carboxylic acids or reduction to produce amines. researchgate.net This reactivity makes it a valuable precursor in multi-step synthetic sequences designed to build molecular complexity.

The versatility of (Z)-2,4-Dimethyl-2-pentenenitrile makes it an attractive scaffold for the rational design of building blocks for the agrochemical and pharmaceutical industries. researchgate.net The nitrile group is a particularly useful functional handle, as it can be readily converted into other essential moieties such as amines, amides, and carboxylic acids, which are prevalent in bioactive molecules. beilstein-journals.org

For instance, the reduction of the nitrile to a primary amine would yield (Z)-2,4-dimethyl-2-penten-1-amine, introducing a basic center suitable for further functionalization. Conversely, hydrolysis would produce (Z)-2,4-dimethyl-2-pentenoic acid. Furthermore, the alkene bond can be targeted for various addition reactions. This array of potential transformations allows chemists to strategically incorporate the 2,4-dimethylpentane (B89610) framework into larger, more complex target molecules. While specific, direct syntheses of commercial drugs starting from this exact nitrile are not widely documented in public literature, the synthetic strategies applied to analogous unsaturated nitriles in the synthesis of complex natural products and heterocyclic compounds, such as carbazolones, illustrate its potential. acs.orgprepchem.com The principles of conjugate addition and nitrile group manipulation are fundamental to building the carbon skeletons of many active pharmaceutical ingredients.

Beyond pharmaceuticals, (Z)-2,4-Dimethyl-2-pentenenitrile serves as a precursor for various specialty chemicals. researchgate.net Nitriles, in general, are important intermediates in the chemical industry. smolecule.com The transformations applicable to this compound, such as hydrogenation, hydration, and various carbon-carbon bond-forming reactions, allow for the creation of a diverse range of downstream products. For example, the hydrogenation of the carbon-carbon double bond followed by the reduction of the nitrile group would lead to 2,4-dimethylpentan-1-amine, a functionalized aliphatic amine that could find use in the synthesis of surfactants or corrosion inhibitors. The structural motif is also related to compounds used in the fragrance industry. pubcompare.ai

A significant application connected to the structural backbone of (Z)-2,4-Dimethyl-2-pentenenitrile is in the field of polymer chemistry. The saturated 2,4-dimethylvaleronitrile moiety is a key component of the widely used free-radical initiator 2,2′-Azobis(2,4-dimethylvaleronitrile), commercially known as ABVN or V-65. chemicalbook.comcymitquimica.com This compound is synthesized from precursors related to 2,4-dimethylvaleronitrile and is valued for its specific decomposition temperature, which allows for controlled initiation of polymerization reactions. prepchem.commdpi.com

ABVN is employed in the production of various polymers, including polyvinyl chloride (PVC) and polyacrylonitrile, and is also used in the manufacturing of rubber and plastic foams. chemicalbook.comresearchgate.net Its role extends to advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, where it is used to synthesize well-defined polymers and complex macromolecular architectures such as block copolymers. rsc.orgrsc.org The use of the 2,4-dimethylvaleronitrile structure in this initiator highlights its importance in the materials science sector, particularly for creating polymers and resins with specific properties. researchgate.netnih.gov

Table 1: Applications of 2,2′-Azobis(2,4-dimethylvaleronitrile) (ABVN)

| Application Area | Specific Use | References |

| Polymer Synthesis | Free-radical initiator for monomers like acrylics and thermoplastics. | chemicalbook.comcymitquimica.com |

| PVC Production | Initiator in suspension polymerization of vinyl chloride. | chemicalbook.com |

| Advanced Polymerization | Initiator in controlled/living polymerization (e.g., RAFT). | rsc.orgrsc.org |

| Materials Science | Initiator for creating composite materials and plastic foams. | chemicalbook.com |

| Organic Synthesis | Source of free radicals for various organic transformations. | researchgate.net |

Derivatization for Functional Materials and Ligand Design

The reactivity of the α,β-unsaturated nitrile system in (Z)-2,4-Dimethyl-2-pentenenitrile is central to its derivatization for creating functional materials and its participation in ligand design. Transition metal catalysis, particularly involving metal-ligand cooperation, has opened new pathways for the selective functionalization of such molecules. researchgate.netmdpi.com

Recent research has shown that manganese and ruthenium pincer complexes can catalyze the hetero-Michael addition of alcohols and amines to α,β-unsaturated nitriles under mild, neutral conditions. mdpi.com In these reactions, the metal complex activates the unsaturated nitrile, facilitating the addition of a nucleophile across the double bond to form new β-amino or β-alkoxy nitriles. mdpi.com This process, termed "template catalysis," involves the cooperative action of the metal center and the pincer ligand to bind and activate the nitrile substrate. The reaction of a dearomatized PNN-Mn complex with 2-pentenenitrile, a closely related compound, leads to the formation of an enamido-Mn complex, which is a key intermediate in the catalytic cycle. mdpi.com This type of derivatization is a powerful tool for creating highly functionalized molecules from simple precursors.

Furthermore, the nitrile group itself can act as a ligand, coordinating to metal centers. This interaction is fundamental in many catalytic processes, including hydrocyanation. While (Z)-2,4-Dimethyl-2-pentenenitrile itself is not typically the end-product ligand, its reactions and interactions inform the design of more complex ligands. For example, the functionalized derivatives obtained from its reactions could be incorporated into larger ligand frameworks, where the nitrile or a group derived from it could serve as a coordinating site or influence the steric and electronic properties of the resulting metal complex.

Environmental Behavior and Degradation Studies of Z 2,4 Dimethyl 2 Pentenenitrile Academic Focus

Photochemical and Biotic Degradation Pathways in Environmental Compartments

The environmental persistence of (Z)-2,4-Dimethyl-2-pentenenitrile is dictated by its susceptibility to breakdown processes in the atmosphere, water, and soil. These processes can be driven by light (photochemical degradation) or by living organisms (biotic degradation).

Photochemical Degradation:

In the atmosphere, organic compounds like (Z)-2,4-Dimethyl-2-pentenenitrile are primarily degraded through reactions with photochemically generated oxidants. The double bond in its structure makes it susceptible to attack by hydroxyl radicals (•OH) and ozone (O3). Reaction with •OH is expected to be the dominant atmospheric removal process during the daytime. The rate of this reaction would determine its atmospheric lifetime. By analogy with other unsaturated organic molecules, the degradation products would likely include smaller carbonyl compounds and other oxygenated derivatives. Direct photolysis, or breakdown by direct absorption of sunlight, is less likely to be a significant degradation pathway unless the molecule possesses structural features (chromophores) that absorb light in the environmentally relevant UV spectrum.

Biotic Degradation:

In soil and water, microbial activity is the primary driver of biotic degradation. Several bacterial strains have been identified that can utilize aliphatic nitriles as a source of carbon and nitrogen. nih.govnih.gov The degradation of nitriles by microorganisms typically proceeds through one of two enzymatic pathways:

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid and ammonia (B1221849).

Nitrile Hydratase and Amidase Pathway: In this two-step process, a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.

The bacterium Rhodococcus rhodochrous, for example, is known to degrade various aliphatic nitriles through both of these pathways. nih.gov It is plausible that microorganisms possessing similar enzymatic capabilities could degrade (Z)-2,4-Dimethyl-2-pentenenitrile. The branched structure of this compound might influence the rate of degradation compared to linear nitriles.

Table 1: Examples of Microbial Degradation of Aliphatic Nitriles

| Compound | Degrading Microorganism | Degradation Pathway(s) | Reference |

|---|---|---|---|

| Acetonitrile (B52724) | Rhodococcus rhodochrous | Nitrilase and Nitrile Hydratase/Amidase | nih.gov |

| Acrylonitrile | Rhodococcus rhodochrous | Nitrilase and Nitrile Hydratase/Amidase | nih.gov |

| Crotononitrile | Rhodococcus rhodochrous | Nitrilase and Nitrile Hydratase/Amidase | nih.gov |

Environmental Fate Modeling and Distribution Prediction

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments (air, water, soil, sediment). researchgate.net These models rely on the physicochemical properties of the compound and the characteristics of the environment.

To model the environmental fate of (Z)-2,4-Dimethyl-2-pentenenitrile, the following data would be essential:

Vapor Pressure: Determines the tendency of the compound to partition into the atmosphere.

Water Solubility: Influences its concentration in aquatic systems and its potential for leaching through soil.

Octanol-Water Partition Coefficient (Kow): Indicates the compound's tendency to partition between water and organic matter, which is crucial for predicting its sorption to soil and sediment and its potential for bioaccumulation.

Henry's Law Constant: Describes the partitioning between air and water.

Without experimental values for these properties, the environmental distribution of (Z)-2,4-Dimethyl-2-pentenenitrile cannot be accurately modeled. However, based on its structure as a volatile organic compound, it is expected to be present in both the atmosphere and water, with its distribution governed by the aforementioned properties.

Table 2: Input Parameters for Environmental Fate Modeling of (Z)-2,4-Dimethyl-2-pentenenitrile

| Parameter | Importance in Modeling | Status for (Z)-2,4-Dimethyl-2-pentenenitrile |

|---|---|---|

| Molecular Weight | Basic input for all calculations | 109.17 g/mol |

| Vapor Pressure | Predicts partitioning to air | Data not available |

| Water Solubility | Predicts concentration in water and mobility in soil | Data not available |

| Log Kow | Predicts sorption to organic matter and bioaccumulation potential | Data not available |

| Henry's Law Constant | Predicts air-water partitioning | Data not available |

| Degradation Half-lives | Determines persistence in each compartment | Data not available |

Research on Bioaccumulation Potential and Environmental Persistence

Bioaccumulation Potential:

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms.

The Bioconcentration Factor (BCF) is an experimentally determined measure of a chemical's tendency to accumulate in aquatic organisms from water. There is no available data on the Log Kow or BCF for (Z)-2,4-Dimethyl-2-pentenenitrile. To assess its bioaccumulation potential, these values would need to be determined experimentally or estimated using Quantitative Structure-Activity Relationship (QSAR) models.

Environmental Persistence:

The environmental persistence of a compound is determined by its degradation rates in various environmental compartments. As discussed in section 8.1, the persistence of (Z)-2,4-Dimethyl-2-pentenenitrile will depend on its susceptibility to photochemical and biotic degradation. If the rates of these degradation processes are slow, the compound could persist in the environment, leading to prolonged exposure for ecosystems. Further research is required to determine the degradation half-lives of this compound in air, water, and soil to accurately assess its environmental persistence.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of (Z)-2,4-Dimethyl-2-pentenenitrile from reaction mixtures and for purity assessment. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its surrounding matrix.

Gas Chromatography (GC):

Given its volatility, GC is a highly effective technique for the analysis of (Z)-2,4-Dimethyl-2-pentenenitrile. The separation of the (Z)- and (E)- isomers of 2,4-dimethyl-2-pentenenitrile has been successfully achieved using preparative GC amazonaws.com. The selection of the stationary phase is critical for resolving these geometric isomers. Columns with polar stationary phases, such as those containing cyanopropyl functional groups, are often employed for the separation of nitrile isomers due to specific dipole-dipole interactions.

Key parameters for the GC analysis of unsaturated nitriles include:

Column: A capillary column with a polar stationary phase (e.g., a derivative of polyethylene (B3416737) glycol or a cyanopropylphenyl polysiloxane) is typically preferred for resolving isomers.

Injector Temperature: The temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature gradient is often used to ensure good separation of compounds with different boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

High-Performance Liquid Chromatography (HPLC):

For less volatile derivatives or when analyzing reaction mixtures containing non-volatile components, HPLC is the method of choice. As a chemical intermediate, (Z)-2,4-Dimethyl-2-pentenenitrile can be analyzed using reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of organic synthesis intermediates would involve:

Column: A C18 or C8 column is standard for reversed-phase separations.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used. The composition can be isocratic (constant) or a gradient (varied over time) to optimize separation.

Detector: A UV detector is suitable for α,β-unsaturated nitriles due to the chromophore present in the molecule.

Table 1: Comparison of GC and HPLC for the Analysis of (Z)-2,4-Dimethyl-2-pentenenitrile

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Applicability | Ideal for volatile and thermally stable compounds like (Z)-2,4-Dimethyl-2-pentenenitrile. | Suitable for a wider range of compounds, including less volatile derivatives and non-volatile impurities. |

| Typical Stationary Phase | Polar phases like cyanopropyl polysiloxane for isomer separation. | Non-polar phases like C18 for reversed-phase separation. |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Mixture of polar solvents (e.g., water, acetonitrile). |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV Detector, Mass Spectrometer (MS). |

Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis

To gain both qualitative and quantitative information, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" provides a powerful tool for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries or by interpretation of the fragmentation pattern. For (Z)-2,4-Dimethyl-2-pentenenitrile, GC-MS can definitively confirm its identity and distinguish it from its (E)-isomer and other structurally related impurities. The fragmentation pattern will be influenced by the positions of the double bond and the methyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for analyzing compounds that are not amenable to GC, such as those that are thermally labile or have low volatility. In the context of the synthesis of (Z)-2,4-Dimethyl-2-pentenenitrile, LC-MS can be used to monitor the reaction progress, identify intermediates, and characterize byproducts. The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is crucial for obtaining a strong signal for the analyte of interest.

Table 2: General Parameters for Hyphenated Techniques

| Parameter | GC-MS | LC-MS |

|---|---|---|

| Ionization Method | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap |

| Information Obtained | Retention time, molecular weight, and structural information from fragmentation. | Retention time, molecular weight, and structural information from fragmentation. |

| Primary Application | Identification and quantification of volatile and semi-volatile compounds in complex mixtures. | Identification and quantification of non-volatile and thermally labile compounds. |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While (Z)-2,4-Dimethyl-2-pentenenitrile is a liquid at room temperature, this technique is highly relevant for the characterization of its solid derivatives. For instance, the structure of a derivative, 4-(4-cyanophenyl)-2,4-dimethyl-2-pentene-3-nitrile, was unequivocally established using single-crystal X-ray diffraction americanpharmaceuticalreview.com. This analysis provides definitive proof of the connectivity of the atoms and the stereochemistry of the molecule, which can be invaluable in confirming the outcome of a synthetic route.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

Advanced Microscopic and Surface Analysis Techniques (for material applications)

Advanced microscopic and surface analysis techniques, such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are typically employed to study the morphology, structure, and properties of materials at the micro- and nanoscale.

As (Z)-2,4-Dimethyl-2-pentenenitrile is primarily used as a chemical intermediate in the synthesis of other molecules like pharmaceuticals and agrochemicals, its direct application in materials science is not common. nih.govresearchgate.net Consequently, the use of these advanced microscopic and surface analysis techniques for its characterization is not reported in the scientific literature. These methods would become relevant if (Z)-2,4-Dimethyl-2-pentenenitrile were to be incorporated into a polymer matrix or used to functionalize a surface, in which case these techniques would be critical for characterizing the resulting material's surface topography, homogeneity, and the distribution of the nitrile compound.

Future Research Directions and Emerging Paradigms for Z 2,4 Dimethyl 2 Pentenenitrile Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes to α,β-unsaturated nitriles. A key objective is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

One promising and environmentally benign approach is the direct synthesis of nitriles from aldehydes and ammonium (B1175870) salts using visible-light photocatalysis. sciengine.com This metal-free method operates under extremely mild conditions, utilizing ambient air as the terminal oxidant and offering excellent yields. sciengine.com Another sustainable strategy involves the ring-opening allylation of cyclobutanone (B123998) O-acetyl oxime esters, which affords diverse distally unsaturated nitriles with a high atom economy and generates a benign acetate (B1210297) byproduct. rsc.org This method, catalyzed by a naturally derived organophotoredox system, is notable for its environmentally friendly conditions. rsc.org

The transition-metal-catalyzed hydrocyanation of carbon-carbon double bonds is recognized as one of the most efficient and atom-economical methods for synthesizing alkyl nitriles. beilstein-journals.org Recent advancements have focused on the use of copper catalysis in a hydroalumination/cyanation sequence, which provides a highly regioselective and efficient route to functionalized β,γ-unsaturated nitriles. beilstein-journals.org Furthermore, manganese-catalyzed heteroaddition of saturated nitriles to α,β-unsaturated nitriles presents an atom-economical approach for creating glutaronitrile (B146979) derivatives under mild, base-free conditions. nih.gov

A one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the practical synthesis of (Z)-α,β-unsaturated nitriles from readily available olefins. acs.org This protocol is distinguished by its use of inexpensive raw materials, excellent selectivity, and mild reaction conditions. acs.org Additionally, the synthesis of α,β-unsaturated nitriles through Wittig reactions in aqueous media offers a rapid and environmentally sound alternative to traditional methods that often require harsh conditions and generate significant waste. researchgate.net

The following table summarizes various sustainable and atom-economical methods applicable to the synthesis of unsaturated nitriles.

| Synthetic Method | Catalyst/Reagent | Key Features |

| Visible-Light Photocatalysis | 4CzIPN (photocatalyst), TEMPO (cocatalyst) | Metal-free, mild conditions, uses ambient air. sciengine.com |

| Ring-Opening Allylation | Lumiflavine (organophotoredox catalyst) | High atom economy, environmentally benign byproduct. rsc.org |

| Hydrocyanation | Copper catalyst, DIBAL-H, Tosyl cyanide | High regioselectivity and efficiency. beilstein-journals.org |

| Heteroaddition | PNP-manganese pincer complex | Base-free, mild conditions, good to excellent selectivity. nih.gov |

| Hydroformylation/Knoevenagel | Rhodium/phosphine (B1218219) catalyst | One-pot, excellent chemo-, regio-, and stereoselectivity. acs.org |

| Aqueous Wittig Reaction | Triphenylphosphine | Environmentally benign, rapid reaction times. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for novel catalytic systems that offer superior selectivity and efficiency is a central theme in modern organic synthesis. For the production of α,β-unsaturated nitriles and their derivatives, research is branching into several promising areas, including photocatalysis, organocatalysis, and advanced transition-metal catalysis.

Visible-light photocatalysis has emerged as a powerful tool for nitrile synthesis under mild and green conditions. sciengine.com For instance, iron-modified TiO2 photocatalysts have been shown to be effective for the ammoxidation of alcohols to nitriles at room temperature using oxygen and ammonia (B1221849). nih.gov The modification with Fe(III) enhances the formation of active superoxide (B77818) radicals and improves the adsorption of reactants, leading to high nitrile yields. nih.gov Similarly, ruthenium(II) polypyridyl complexes can act as photosensitizers for the one-pot synthesis of α-amino nitriles from amines. rsc.org Near-infrared photocatalysis using inexpensive zinc phthalocyanines has also been demonstrated for the synthesis of α-aminonitriles, offering a scalable and efficient protocol. acs.org

Organocatalysis provides a metal-free alternative for nitrile synthesis. N-Heterocyclic carbenes (NHCs), for example, have been employed in a variety of carbon-carbon bond-forming reactions. acs.org Proline, a simple amino acid, has been shown to be an effective catalyst in asymmetric aldol (B89426) reactions, a foundational method in enantioselective organocatalysis. youtube.com Nonionic superbases have also been utilized to catalyze the direct synthesis of α,β-unsaturated nitriles from aldehydes and acetonitrile (B52724), with tertiary aliphatic aldehydes yielding exclusively the Z isomer. acs.org

In the realm of transition-metal catalysis, significant progress has been made in developing catalysts for the selective hydrogenation of α,β-unsaturated nitriles. Palladium nanoparticles entrapped in an aluminum oxyhydroxide matrix have been used for the selective hydrogenation of the carbon-carbon double bond, yielding saturated nitriles. researchgate.net Base-activated iridium N,P ligand complexes have also been found to be highly active and enantioselective catalysts for the conjugate reduction of α,β-unsaturated nitriles. researchgate.net For the synthesis of β,γ-unsaturated nitriles, nickel-catalyzed Heck-type reactions that couple alkenes with α-cyano alkyl bromides have been developed. nih.gov

The table below provides an overview of various novel catalytic systems and their applications in nitrile synthesis.

| Catalyst Type | Specific Catalyst/System | Application | Key Advantages |

| Photocatalyst | Iron-modified TiO2 | Ammoxidation of alcohols to nitriles | Noble-metal-free, room temperature operation. nih.gov |

| Ruthenium(II) polypyridyl complexes | Oxidative cyanation of amines | One-pot synthesis, selective. rsc.org | |

| Zinc phthalocyanines | Oxidative cyanation of tertiary amines | Uses near-infrared light, inexpensive. acs.org | |

| Organocatalyst | N-Heterocyclic Carbenes | Benzoin condensation | Metal-free, umpolung reactivity. acs.org |

| Proline | Asymmetric aldol reactions | Inexpensive, enantioselective. youtube.com | |

| Nonionic superbases | Condensation of aldehydes and acetonitrile | High Z-selectivity for aliphatic aldehydes. acs.org | |

| Transition Metal | Pd/AlO(OH) | Selective hydrogenation of C=C bond | Recyclable, high selectivity. researchgate.net |

| Iridium N,P ligand complexes | Asymmetric hydrogenation of C=C bond | High enantioselectivity, base-activated. researchgate.net | |

| Nickel/phosphine | Heck-type coupling for β,γ-unsaturated nitriles | Direct coupling of alkenes. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes with greater speed and accuracy. arxiv.orgnih.gov For a compound like (Z)-2,4-dimethyl-2-pentenenitrile, these computational tools can accelerate the discovery of efficient and selective synthetic pathways.

Machine learning models are being developed to predict the reactivity of chemical compounds. These models can learn from vast datasets of known reactions to identify patterns and predict the outcomes of new, untested reactions. nih.govresearchgate.net For instance, ML algorithms can be trained to predict the rate or selectivity of a reaction, which is crucial for controlling the synthesis of a specific isomer like the (Z)-isomer of 2,4-dimethyl-2-pentenenitrile. eurekalert.org Some models use quantum chemistry-derived data to estimate nucleophilicity and electrophilicity, which are fundamental properties for understanding and predicting reaction outcomes. rsc.org The ability to predict the interaction between enzymes and substrates using ML also opens up possibilities for designing biocatalytic routes to nitrile synthesis. mdpi.com

A key advantage of integrating AI and ML is the ability to create tunable frameworks that allow chemists to prioritize synthetic routes based on various criteria, such as cost, reaction temperature, and green chemistry metrics. arxiv.org This facilitates the design of more sustainable and cost-effective syntheses. While these tools are powerful, their performance is highly dependent on the quality and quantity of the data used for training. nih.gov As more high-quality reaction data becomes available, the predictive accuracy of these models is expected to improve further.

Investigation of Unique Reactivity under Extreme Conditions

Studying the reactivity of molecules under extreme conditions, such as high temperature and pressure, can reveal novel transformation pathways and lead to the synthesis of unique materials. For α,β-unsaturated nitriles like (Z)-2,4-dimethyl-2-pentenenitrile, such investigations are still in their early stages but hold significant potential.

Gas-phase pyrolysis, which involves subjecting a compound to high temperatures in the absence of oxygen, can induce unimolecular decomposition and isomerization. Studies on trans-3-pentenenitrile have shown that at temperatures around 1100 K, the molecule undergoes complex reactions including isomerization of the double bond, which then opens up low-energy pathways for decomposition, such as the loss of a methyl group or hydrogen cyanide. rsc.org The pyrolysis of dinitrile compounds in the presence of a basic catalyst at temperatures between 400°C and 700°C has been explored as a method for producing unsaturated nitriles like acrylonitrile. google.com Another pyrolytic method for synthesizing nitriles involves the thermal decomposition of cyanoacetic esters. acs.org The pyrolysis of oxime esters has also been used to generate ω-cyanoalkyl radicals, which can be intercepted to form terminally unsaturated nitriles. publish.csiro.au These studies suggest that the pyrolysis of (Z)-2,4-dimethyl-2-pentenenitrile could lead to a variety of fragmentation and rearrangement products, the nature of which would depend on the specific reaction conditions.

The behavior of nitriles under high pressure is another area of interest. While specific data on (Z)-2,4-dimethyl-2-pentenenitrile is not available, research on other nitriles provides some insights. For example, dinitriles have been shown to polymerize under high pressure (up to 50 kbar) and high temperature (up to 300°C) to form conjugated polymers. researchgate.net It is plausible that the double bond in (Z)-2,4-dimethyl-2-pentenenitrile could also participate in polymerization or other transformations under such extreme conditions.

Future research in this area will likely involve a combination of experimental studies under a range of extreme conditions and computational modeling to predict the potential reaction pathways and products. Understanding the behavior of (Z)-2,4-dimethyl-2-pentenenitrile under these conditions could lead to new synthetic applications and the discovery of novel materials with interesting properties.

Structure-Reactivity Relationship Studies for Predictive Chemistry

Understanding the relationship between the molecular structure of α,β-unsaturated nitriles and their chemical reactivity is crucial for predicting their behavior in chemical reactions and for designing new synthetic strategies. For (Z)-2,4-dimethyl-2-pentenenitrile, the interplay between the electron-withdrawing nitrile group, the carbon-carbon double bond, and the methyl substituents determines its reactivity profile.